molecular formula C12H21NO B098612 4-(1-Cycloocten-1-yl)morpholine CAS No. 17344-01-3

4-(1-Cycloocten-1-yl)morpholine

Cat. No. B098612
CAS RN: 17344-01-3
M. Wt: 195.3 g/mol
InChI Key: GIOZEASIFJZSBE-WUXMJOGZSA-N
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Description

“4-(1-Cycloocten-1-yl)morpholine” is a chemical compound with the molecular formula C10H17NO . It is also known by other names such as “1-Morpholin-1-ylcyclohexene”, “1-Morpholino-1-cyclohexene”, and "1-Morpholinocyclohexene" .


Molecular Structure Analysis

The molecular structure of “4-(1-Cycloocten-1-yl)morpholine” consists of a morpholine ring attached to a cyclooctene ring . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

1. Use in Organic Synthesis and Chemical Reactions

4-(1-Cycloocten-1-yl)morpholine has been involved in various chemical reactions. For instance, its interaction with lead tetraacetate and other metal oxidants has been studied, showing the formation of different products like N-acetyl-morpholine and 2-morpholino-ketone, illustrating its reactivity and potential use in organic synthesis (Corbani, Rindonek, & Scolastico, 1973). Similarly, its reaction with 1-chlorobenzotriazole and triethylamine led to the synthesis of 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane, showcasing its utility in creating novel chemical structures (Katritzky, Galuszka, Rachwał, Mancheño, & Steel, 1994).

2. Application in Drug Discovery and Pharmacology

Research has identified 4-(1-Cycloocten-1-yl)morpholine derivatives as significant in drug discovery. For instance, it has been used in the synthesis of inhibitors for the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy. Its structural attributes, specifically the morpholine moiety, play a critical role in its effectiveness as a kinase hinge binder (Hobbs, Bravi, Campbell, Convery, Davies, et al., 2019). Additionally, its derivatives have been synthesized for pharmacological screening, showing promise as multi-action therapeutic agents due to their inhibitory effects on various enzymes (Can, Çevik, Sağlık, Özkay, Atlı, et al., 2017).

3. Exploration in QSAR Analysis and Antioxidant Activity

In the field of QSAR (Quantitative Structure-Activity Relationship) analysis, derivatives of 4-(1-Cycloocten-1-yl)morpholine have been studied to determine their antioxidant activities. These studies provide insights into the molecular structure parameters and their correlation with antioxidant potential, which is significant for designing new antioxidants (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, et al., 2019).

properties

IUPAC Name

4-[(1E)-cycloocten-1-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-2-4-6-12(7-5-3-1)13-8-10-14-11-9-13/h6H,1-5,7-11H2/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOZEASIFJZSBE-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CCC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C(=C\CC1)/N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313906
Record name 1-Morpholinocyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Cycloocten-1-yl)morpholine

CAS RN

17344-01-3
Record name 1-Morpholinocyclooctene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17344-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Cycloocten-1-yl)morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017344013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Morpholinocyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-cycloocten-1-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Cycloocten-1-yl)morpholine

Citations

For This Compound
1
Citations
N Pannilawithana, M Son, D Hwang, MH Baik… - ACS …, 2023 - ACS Publications
The in situ generated catalytic system from the tetranuclear Ru–H complex [(PCy 3 )(CO)RuH] 4 (O)(OH) 2 (1) with 3,4,5,6-tetrachloro-1,2-benzoquinone (L1) has been found to mediate …
Number of citations: 0 pubs.acs.org

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